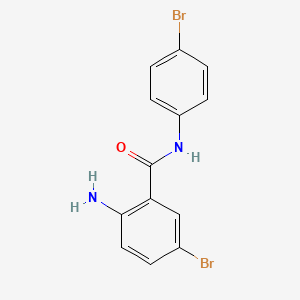
2-amino-5-bromo-N-(4-bromophenyl)Benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-bromo-N-(4-bromophenyl)Benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine atoms attached to the phenyl rings, which can significantly influence its chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(4-bromophenyl)Benzamide typically involves the condensation of 4-bromoaniline with 2-amino-5-bromobenzoic acid. This reaction can be catalyzed by various agents, including Lewis acids or bases, under controlled conditions. One common method involves the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields in a relatively short time.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale operations. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
2-amino-5-bromo-N-(4-bromophenyl)Benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other amines or acids to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which 2-amino-5-bromo-N-(4-bromophenyl)Benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In antimicrobial studies, it has been shown to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, it may interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .
相似化合物的比较
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities.
N-(4-Bromophenyl)sulfonyl derivatives: Known for their antimicrobial properties and potential therapeutic applications.
Uniqueness
2-amino-5-bromo-N-(4-bromophenyl)Benzamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activities. This dual bromination can enhance its potency and selectivity in various applications compared to similar compounds with only one bromine atom.
属性
分子式 |
C13H10Br2N2O |
|---|---|
分子量 |
370.04 g/mol |
IUPAC 名称 |
2-amino-5-bromo-N-(4-bromophenyl)benzamide |
InChI |
InChI=1S/C13H10Br2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,16H2,(H,17,18) |
InChI 键 |
BYZXXFZMKSWKFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


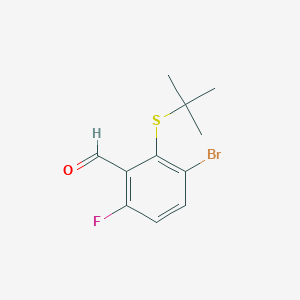
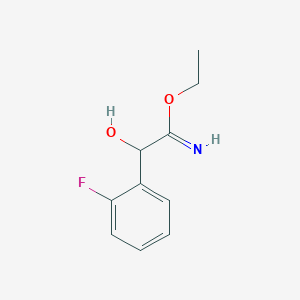
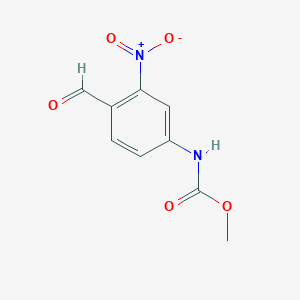

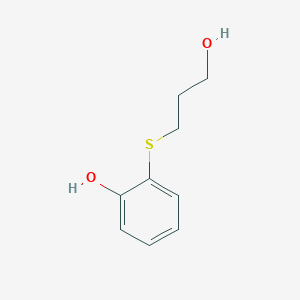


![Methyl 2-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]acetate](/img/structure/B8601172.png)
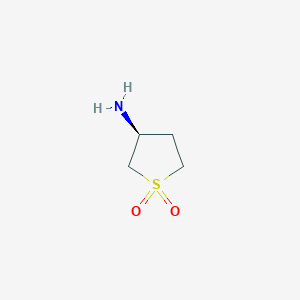
![[5-Chloro-2-(propan-2-yl)phenyl]boronic acid](/img/structure/B8601182.png)
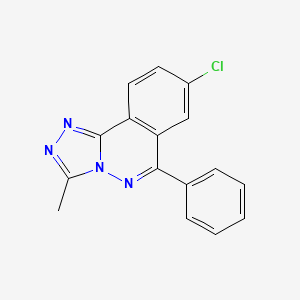
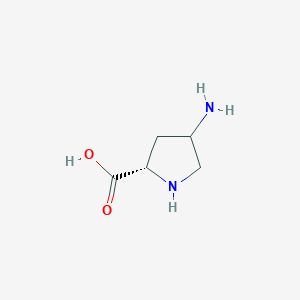
![5-Acetylamino-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8601206.png)
![2-Nitrosooctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B8601215.png)
